Propan-2-yl (3,4-diethoxy-5-methoxyphenyl)carbamate
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Overview
Description
Propan-2-yl (3,4-diethoxy-5-methoxyphenyl)carbamate is a chemical compound known for its unique structure and properties It is characterized by the presence of a carbamate group attached to a phenyl ring, which is further substituted with methoxy and diethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl (3,4-diethoxy-5-methoxyphenyl)carbamate typically involves the reaction of 3,4-diethoxy-5-methoxyphenol with isopropyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (3,4-diethoxy-5-methoxyphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The methoxy and diethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Propan-2-yl (3,4-diethoxy-5-methoxyphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues, leading to inhibition of enzyme activity. The methoxy and diethoxy groups may contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Propan-2-yl (3,4-dimethoxyphenyl)carbamate
- Propan-2-yl (3,4-diethoxyphenyl)carbamate
- Propan-2-yl (3,5-dimethoxyphenyl)carbamate
Uniqueness
Propan-2-yl (3,4-diethoxy-5-methoxyphenyl)carbamate is unique due to the specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both methoxy and diethoxy groups enhances its versatility in various applications compared to similar compounds with different substitution patterns.
Properties
CAS No. |
84972-14-5 |
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Molecular Formula |
C15H23NO5 |
Molecular Weight |
297.35 g/mol |
IUPAC Name |
propan-2-yl N-(3,4-diethoxy-5-methoxyphenyl)carbamate |
InChI |
InChI=1S/C15H23NO5/c1-6-19-13-9-11(16-15(17)21-10(3)4)8-12(18-5)14(13)20-7-2/h8-10H,6-7H2,1-5H3,(H,16,17) |
InChI Key |
AKWUVIKZUCUJET-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OC)NC(=O)OC(C)C |
Origin of Product |
United States |
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